4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C9H9NS. It is a derivative of benzothiophene, characterized by the presence of a nitrile group at the third position and a tetrahydrobenzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization to form the target compound . Another method includes the reaction of substituted furan-2,3-diones with N-(triphenyl-λ5-phosphanylidene)anilines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting colorectal cancer cells.
Biological Studies: The compound is studied for its antibacterial and antioxidant properties.
Materials Science: It is used in the synthesis of nanoparticles and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits enzymes like PDK1 and LDHA, which are involved in glucose metabolism in cancer cells. This inhibition disrupts the metabolic pathways, leading to reduced tumor cell proliferation . Additionally, the compound exhibits binding affinity to the colchicine binding site of tubulin, affecting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key metabolic enzymes and its potential as a precursor for advanced materials make it a valuable compound in research .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHGLNAJIWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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